2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid
Description
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[1-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-12(17)9-14(7-4-8-14)15-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17) |
InChI Key |
UQKREFRTEPBTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of Cyclobutylacetic Acid: The initial step involves the synthesis of cyclobutylacetic acid. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Benzyloxycarbonyl Group: The cyclobutylacetic acid is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This reaction introduces the benzyloxycarbonyl group to the cyclobutyl ring, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloroformate (Cbz-Cl), triethylamine (TEA)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is a chemical compound with a unique structure, including a cyclobutyl group and a benzyloxycarbonyl moiety. Its molecular formula is , and it has a molecular weight of approximately 263.29 g/mol . This compound has potential applications in pharmaceutical chemistry and synthetic organic chemistry.
Pharmaceutical Development
This compound can be used as a building block for synthesizing novel therapeutic agents.
Kinase and phosphatase inhibitors
This compound can be used in the creation of kinase and phosphatase inhibitors . Protein kinases and phosphatases are potential drug targets for cancer treatment because they control cellular functions, and their deregulation can lead to cancer .
Synthesis of Aliskiren
This compound can be used in the synthesis of Aliskiren, a treatment for hypertension .
β1-selective β-adrenoreceptor partial agonists
This compound can be used in the synthesis of β1-selective β-adrenoreceptor partial agonists for treating patients with respiratory and cardiovascular diseases .
Synthetic Organic Chemistry
The presence of the benzyloxycarbonyl group allows for further functionalization, making it versatile in synthetic organic chemistry. The carboxylic acid group (-COOH) can undergo typical reactions. Several synthetic routes can produce this compound, and the choice of method depends on the availability of starting materials and desired purity levels.
Interaction Studies
Mechanism of Action
The mechanism of action of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites of the molecule. The cyclobutyl ring provides rigidity to the structure, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Physicochemical Properties
Structural and Functional Differences
Protecting Group Variations Cbz vs. Boc: The Boc-protected analog (C₁₁H₁₉NO₄) offers greater acid-lability compared to the Cbz group, which requires hydrogenolysis for deprotection. This makes Boc preferable in orthogonal protection strategies . Cbz vs. Benzyl Ester: Benzylhemimalonate (C₁₀H₁₀O₄) lacks the cyclobutyl group and amino protection, instead featuring a malonate backbone. Its lower molecular weight (194.18 g/mol) and higher acidity (pKa ~2.8) reflect the influence of the adjacent ester and carboxylic acid groups .
Substituent Effects on Acidity The nitro group in 2-(1-(Nitromethyl)cyclobutyl)acetic acid (C₇H₁₁NO₄) is strongly electron-withdrawing, likely lowering the pKa of the carboxylic acid compared to the Cbz-protected analog. However, experimental data are lacking .
Applications in Synthesis Peptide Chemistry: The Cbz group in this compound is compatible with solid-phase peptide synthesis (SPPS), whereas the piperidine-containing analog (C₁₅H₁₇NO₅) may serve as a conformationally restricted building block . Nitro Derivatives: The nitro-substituted analog (C₇H₁₁NO₄) could act as a precursor for reduction to amines or participation in cycloaddition reactions .
Key Research Findings
- Steric Effects : Cyclobutyl rings impose significant steric hindrance, as evidenced by the synthesis challenges of tert-butoxycarbonyl analogs requiring low temperatures (258 K) for coupling reactions .
- Stability : Cbz-protected compounds are stable under basic conditions but susceptible to catalytic hydrogenation, whereas Boc derivatives require acidic conditions for deprotection .
- Predicted Properties : Several compounds, such as 2-cyclobutyl-2-phenylacetic acid, lack experimental pKa or solubility data, highlighting the need for further characterization .
Biological Activity
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl group and a benzyloxycarbonyl moiety. This compound has a molecular formula of and a molecular weight of approximately 263.29 g/mol. Its potential applications in drug development stem from its ability to interact with various biological targets, making it a candidate for further investigation.
Structural Characteristics
The structural uniqueness of this compound enhances its biological activity compared to simpler analogs. The presence of the carboxylic acid functional group allows for typical reactions, while the benzyloxycarbonyl group provides opportunities for further functionalization.
The biological activity of this compound is attributed to its interactions with specific biological receptors and enzymes. Preliminary studies suggest that this compound may exhibit binding affinity to various targets, which could be explored through molecular docking studies and quantitative structure-activity relationship (QSAR) modeling.
Interaction Studies
Interaction studies have highlighted the potential of this compound in modulating enzyme activities. For example, it may act as an inhibitor for acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. In vitro studies have shown that compounds similar to this compound can significantly impact the activity of ACC, suggesting that this compound could be developed as a therapeutic agent for metabolic disorders.
Research Findings
Recent research has focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. Initial findings indicate that the compound exhibits selective cytotoxicity, which is crucial for developing targeted cancer therapies.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of the compound against human prostate cancer cell lines (LNCaP). The results indicated that the compound had an IC50 value comparable to established chemotherapeutic agents, demonstrating its potential as an anticancer agent.
- Molecular Docking Analysis : Molecular docking studies have been utilized to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies provide insights into how structural modifications could enhance its efficacy.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyclobutylacetic Acid | Cyclobutyl + acetic acid | Simpler structure; lacks benzyloxycarbonyl group |
| Benzyloxycarbonyl-cyclohexane | Cyclohexane + benzyloxycarbonyl | Larger ring system; different steric properties |
| 1-(Benzyloxycarbonyl)-3-methylbutanoic Acid | Aliphatic chain + benzyloxy | Different chain length; potential for varied activity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach includes:
-
Step 1 : Cyclobutane precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.
-
Step 2 : Introduction of the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .
-
Step 3 : Acetic acid side-chain installation via alkylation or nucleophilic substitution.
-
Critical Parameters : Temperature control (<0°C during Cbz protection), anhydrous conditions for alkylation, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF/H₂O, 0°C → RT | 75–85 | ≥95% |
| Acetic Acid Chain Addition | Bromoacetic acid, K₂CO₃, DMF, 60°C | 60–70 | ≥90% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) and Cbz group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 291.1234 for C₁₅H₁₈NO₄⁺) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch for carboxylic acid and Cbz group) .
Q. What safety precautions are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store at 2–8°C in inert atmosphere (N₂ or Ar) to prevent decomposition .
- Follow GHS protocols for unclassified but reactive substances (e.g., avoid strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the cyclobutane ring under varying conditions?
- Case Study : Discrepancies in fluorination vs. oxidation outcomes:
- Fluorination : 2-(3,3-Difluorocyclobutyl)acetic acid analogs undergo nucleophilic substitution with DAST (diethylaminosulfur trifluoride), but competing oxidation may occur if traces of H₂O are present .
- Mitigation : Use rigorously dried solvents and monitor reaction progress via TLC (Rf shift from 0.3 to 0.5 in hexane/EtOAc 7:3).
Q. What experimental designs are optimal for evaluating the biological activity of this compound in anti-inflammatory assays?
- Methodology :
- In Vitro Models : LPS-induced RAW 264.7 macrophages; measure TNF-α/IL-6 suppression via ELISA (IC₅₀ calculation) .
- Dose-Response : Test 1–100 µM concentrations; include positive controls (e.g., dexamethasone).
- Mechanistic Probes : Use Western blotting to assess NF-κB pathway inhibition (e.g., p65 phosphorylation) .
Q. How does the tert-butoxycarbonyl (Boc) protection strategy compare to Cbz for cyclobutane derivatives in peptide coupling?
- Comparative Analysis :
| Parameter | Cbz Group | Boc Group |
|---|---|---|
| Stability | Acid-labile | Base-sensitive |
| Deprotection | H₂/Pd-C (hydrogenation) | TFA (trifluoroacetic acid) |
| Side Reactions | Over-reduction risk | Carbocation formation |
- Recommendation : Use Cbz for hydrogenation-compatible workflows; Boc for acid-stable intermediates.
Q. What computational methods aid in predicting the compound’s reactivity in novel reactions?
- Tools :
- DFT Calculations : Optimize transition states for cyclobutane ring-opening (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics : Simulate solvation effects in esterification reactions (e.g., acetic acid in DMSO vs. THF) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary between synthetic batches despite identical protocols?
- Root Cause :
- Stereochemical Isomerism : Undetected diastereomers from incomplete cyclobutane ring closure .
- Solution : Use chiral HPLC (e.g., Chiralpak IG-3 column, heptane/ethanol 85:15) to isolate enantiomers.
Q. How to address inconsistencies in biological activity data across cell lines?
- Troubleshooting :
- Cell Permeability : Measure intracellular concentrations via LC-MS; optimize with prodrug strategies (e.g., methyl ester derivatives) .
- Metabolic Stability : Incubate with liver microsomes to assess degradation half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
